molecular formula C12H7ClO3S B6399428 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% CAS No. 1261909-35-6

5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95%

Cat. No. B6399428
CAS RN: 1261909-35-6
M. Wt: 266.70 g/mol
InChI Key: KKHUXJGCPZCCRT-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid (5FTCA) is an organic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular formula of C11H7ClOS and a molecular weight of 236.7 g/mol. 5FTCA is a useful reagent in organic synthesis, and its reactivity and solubility make it an ideal starting material for a variety of synthetic transformations. It is also used as a model compound for studying the reactivity of thiophenyl-containing compounds. 5FTCA has a variety of applications in scientific research, including as a substrate for enzymes, a ligand for proteins, and a reagent for organic synthesis.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has a variety of applications in scientific research. It is used as a substrate for enzymes, a ligand for proteins, and a reagent for organic synthesis. It has also been used to study the reactivity of thiophenyl-containing compounds, as well as to study the structure and function of enzymes. In addition, 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% has been used in the synthesis of a variety of compounds, including thiophene-based drugs, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is not well understood. However, it is believed that its reactivity and solubility make it an ideal starting material for a variety of synthetic transformations. Its reactivity is due to the presence of an electron-withdrawing chlorine atom, which increases the electron density of the aromatic ring and makes it more reactive. Its solubility is due to the presence of the formyl group, which is an electron-donating group and makes the molecule more soluble in polar solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is a versatile reagent for organic synthesis and has a variety of applications in scientific research. Its reactivity and solubility make it an ideal starting material for a variety of synthetic transformations. It is also relatively inexpensive and easy to obtain. However, it is important to note that 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% is an unstable compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% in scientific research. These include the development of new synthetic methods based on its reactivity, the development of new ligands for proteins, the study of its biochemical and physiological effects, and the development of new drugs and polymers based on its structure. In addition, 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% could be used as a model compound for studying the reactivity of thiophenyl-containing compounds.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% can be synthesized in a two-step process beginning with the reaction of 5-formylthiophene-2-thiol and 2-chlorobenzoic acid in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated as a white crystalline solid. The second step involves the reaction of the 5-formylthiophene-2-thiol with 2-chlorobenzoic acid in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces 5-(5-Formylthiophen-2-yl)-2-chlorobenzoic acid, 95% as a white crystalline solid.

properties

IUPAC Name

2-chloro-5-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHUXJGCPZCCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689514
Record name 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-35-6
Record name 2-Chloro-5-(5-formylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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